Technical Guide: 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)
Technical Guide: 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)
This technical guide details the specifications, reactivity, and applications of 2,4-Dichloro-5-fluoropyrimidine , identified by the CAS number 2927-71-1 .
Note on Nomenclature: The user query referenced "2,4-difluoropyrimidine" but provided CAS 2927-71-1. This CAS number corresponds definitively to 2,4-Dichloro-5-fluoropyrimidine .[1] To ensure scientific accuracy and safety, this guide strictly follows the CAS identifier.
Executive Summary
2,4-Dichloro-5-fluoropyrimidine is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimetabolites.[2] Its pyrimidine core, functionalized with two reactive chlorines and a metabolically stable fluorine atom, allows for sequential, regioselective nucleophilic aromatic substitutions (
Chemical Specifications & Physical Properties[2][3][4]
| Parameter | Specification |
| CAS Number | 2927-71-1 |
| IUPAC Name | 2,4-Dichloro-5-fluoropyrimidine |
| Molecular Formula | |
| Molecular Weight | 166.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 37–41 °C |
| Boiling Point | 75–80 °C (at 16 mmHg) |
| Density | ~1.6 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| Stability | Moisture sensitive; hydrolyzes slowly to 5-fluorouracil derivatives |
Synthesis & Manufacturing
The industrial synthesis of 2,4-dichloro-5-fluoropyrimidine is typically achieved through the chlorination of 5-fluorouracil (5-FU) .[3][4][5] This process utilizes phosphorus oxychloride (
Reaction Scheme
Reactivity & Mechanistic Insight: Regioselectivity
The utility of 2,4-dichloro-5-fluoropyrimidine lies in its ability to undergo sequential
The C4 Selectivity Rule
Under standard conditions (neutral/basic, primary/secondary amines), nucleophilic attack occurs preferentially at the C4 position .
-
Electronic Factors (LUMO): The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4 than at C2, making C4 more electrophilic.[6]
-
Nitrogen Lone Pair Repulsion: Attack at C2 is disfavored due to the repulsion from the lone pairs of both adjacent nitrogen atoms (N1 and N3).
-
The C5-Fluorine Effect: The fluorine atom at C5 is highly electronegative (
). Through inductive withdrawal (-I effect), it further depletes electron density from the pyrimidine ring. This effect is most pronounced at the adjacent C4 and C6 positions, thereby enhancing the electrophilicity of C4 relative to the non-fluorinated analog.
Exceptions (C2 Selectivity)
-
Steric Hindrance: Extremely bulky nucleophiles may be forced to attack C2, though this is rare without specific catalysts.
-
Catalysis: Palladium-catalyzed cross-couplings can be tuned to favor C2 using bulky N-heterocyclic carbene (NHC) ligands, which sterically shield the C4 position during oxidative addition.
Pathway Visualization
The following diagram illustrates the bifurcation of reactivity based on the nucleophile's attack vector.
Figure 1: Regioselectivity landscape of nucleophilic aromatic substitution on 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocols
Protocol A: C4-Selective Amination (General Procedure)
This protocol describes the synthesis of a 4-amino-2-chloro-5-fluoropyrimidine derivative, a common scaffold for kinase inhibitors.
Reagents:
-
Amine Nucleophile (
) (1.0 equiv) -
Base: Diisopropylethylamine (DIPEA) or
(1.2–2.0 equiv) -
Solvent: Isopropanol (IPA) or THF
Step-by-Step Workflow:
-
Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 g, 6.0 mmol) in anhydrous IPA (10 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Add DIPEA (1.25 mL, 7.2 mmol) followed by the slow, dropwise addition of the amine nucleophile (6.0 mmol) dissolved in IPA (2 mL).
-
Note: Keeping the temperature low (0 °C to RT) is crucial to prevent double-substitution at C2.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) or LC-MS. The reaction is typically complete within 2–4 hours.
-
Work-up: Remove solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography. The C4-isomer typically elutes first (less polar) compared to any trace C2-isomer.
Protocol B: Handling & Storage
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The compound is low-melting (37°C) and can fuse into a solid block if stored improperly.
-
Safety: The compound is corrosive and causes severe skin burns (H314).[8] Wear full PPE including face shield and chemically resistant gloves.[2]
Applications in Drug Development
The 5-fluoro-2,4-dichloropyrimidine scaffold is ubiquitous in oncology and immunology research.
-
Kinase Inhibitors: The C4 position is often substituted with an aniline or heterocycle to bind the kinase hinge region, while the C2 position is functionalized to access the hydrophobic back pocket or solvent front.
-
Example Class: JAK, BTK, and Aurora kinase inhibitors often utilize this substitution pattern.
-
-
Covalent Inhibitors: The C2-chlorine (after C4 substitution) can be displaced by diamines to install acrylamides (warheads) for covalent cysteine targeting.
-
Fluorine Interactions: The C5-fluorine atom provides metabolic stability (blocking oxidation at C5) and can engage in multipolar interactions with protein backbone carbonyls.
References
-
Synthesis from 5-FU: Fu, Y., Ning, G., & Sun, S. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.[3][4] CIESC Journal.
-
Regioselectivity Mechanisms: WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
-
Catalytic Reversal of Selectivity: Neufeldt, S. R., et al. (2015). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[9][10] Chem. Sci.[11]
-
Safety Data: Fisher Scientific. (2021).[12][13] Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
-
Kinase Inhibitor Design: BenchChem. (2025).[14] Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
